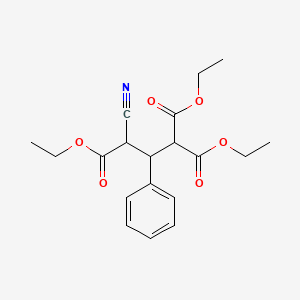
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C19H23NO6. It is known for its unique structure, which includes a cyano group, a phenyl ring, and three ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate typically involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and ester functionalities play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl 3-cyano-2-phenylpropanoate: Another ester derivative with comparable reactivity.
Diethyl 2-cyano-3-phenylpropanoate: A structurally related compound with similar chemical properties.
Uniqueness
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is unique due to its three ester groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
5447-77-8 |
|---|---|
Molecular Formula |
C19H23NO6 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C19H23NO6/c1-4-24-17(21)14(12-20)15(13-10-8-7-9-11-13)16(18(22)25-5-2)19(23)26-6-3/h7-11,14-16H,4-6H2,1-3H3 |
InChI Key |
RKEGILHUIYDUHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















